Finafloxacin hydrochloride is a novel fluoroquinolone antibiotic that has garnered attention due to its unique property of exhibiting enhanced antimicrobial efficacy in acidic environments. This characteristic is particularly beneficial for treating infections where the local pH is low, such as urinary tract infections (UTIs), Helicobacter pylori infections, and infections within acidic intracellular compartments578. The development of finafloxacin by MerLion Pharmaceuticals and its recent approval for the treatment of acute otitis externa under the brand name Xtoro™ by Alcon, a division of Novartis, marks a significant milestone in the field of antimicrobial therapy8.
Finafloxacin's mechanism of action, like other fluoroquinolones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. What sets finafloxacin apart is its increased potency at acidic pH levels, where it demonstrates lower minimum inhibitory concentrations (MICs) compared to neutral pH. This pH-dependent activity is attributed to its 8-cyano-substituted fluoroquinolone structure, which allows it to maintain or even enhance its antibacterial activity under acidic conditions, unlike other fluoroquinolones whose efficacy typically decreases in such environments27. Studies have shown that finafloxacin's MICs are lower by a factor of 2-256 at pH 5.8 compared to other fluoroquinolones, and its activity is not significantly affected by common fluoroquinolone resistance mechanisms4.
Finafloxacin has shown high efficacy against Helicobacter pylori isolates, particularly at pH 5.0, which is lower than the pH typically found in the gastric environment where H. pylori resides. The antibiotic demonstrated superior antimicrobial efficacy compared to levofloxacin and moxifloxacin, with lower MIC values at pH 5.0 for a significant proportion of strains tested. This suggests a potential use for finafloxacin in the treatment of H. pylori infection, which is often associated with peptic ulcers and gastric cancer1.
Finafloxacin's activity against extracellular and intracellular pathogens such as Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Listeria monocytogenes has been studied. It was found to be more effective than ciprofloxacin, particularly in acidic environments, which is relevant for infections that may occur within phagolysosomes of macrophages. The drug also showed enhanced intracellular activity towards phagocytized Legionella pneumophila, a pathogen that thrives in acidic intracellular compartments2.
The novel fluoroquinolone has been evaluated for the treatment of urinary tract infections, where its efficacy is enhanced in the acidic environment of urine. Finafloxacin has demonstrated a broad antibacterial spectrum, efficient pharmacokinetic absorption, and extensive tissue distribution, making it a promising candidate for treating UTIs. Clinical studies have shown that finafloxacin has a good safety and tolerability profile when administered orally or intravenously56.
Finafloxacin has also been compared to ciprofloxacin for its activity against Acinetobacter baumannii, a pathogen known for its multidrug resistance and association with hospital-acquired infections. The study revealed that finafloxacin exhibited superior activity under acidic conditions and comparable activity at neutral pH, suggesting its potential as a new antimicrobial agent for treating A. baumannii infections, particularly in acidic body compartments9.
In a mouse model of Q fever, caused by Coxiella burnetii, finafloxacin was evaluated for its efficacy in reducing clinical signs of infection and pathology. While it did not significantly reduce bacterial colonization compared to doxycycline or ciprofloxacin, finafloxacin treatment was associated with reduced tissue damage, indicating its potential benefit in managing the inflammatory response during infection10.
CAS No.: 1334714-66-7
CAS No.: 529-44-2
CAS No.: 5875-50-3
CAS No.: 802855-66-9
CAS No.: 282727-46-2
CAS No.: 215023-65-7